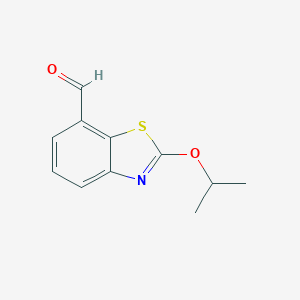
2-Isopropoxybenzothiazole-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxybenzothiazole-7-carbaldehyde, also known as IBTCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBTCA is a heterocyclic compound that consists of a benzene ring fused with a thiazole ring. It has been synthesized using various methods and has been found to have unique properties that make it suitable for use in scientific research.
Mechanism Of Action
The mechanism of action of 2-Isopropoxybenzothiazole-7-carbaldehyde is not fully understood. However, it has been found to act as a nucleophile in various reactions. 2-Isopropoxybenzothiazole-7-carbaldehyde has been shown to react with various electrophiles, such as aldehydes and ketones, to form adducts.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Isopropoxybenzothiazole-7-carbaldehyde. However, it has been found to be non-toxic and non-carcinogenic. It has also been found to be stable under various conditions, making it suitable for use in scientific research.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Isopropoxybenzothiazole-7-carbaldehyde is its high purity and yield when synthesized using the methods mentioned above. It is also stable under various conditions, making it suitable for use in various lab experiments. However, one of the limitations of 2-Isopropoxybenzothiazole-7-carbaldehyde is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Future Directions
There are several future directions for the use of 2-Isopropoxybenzothiazole-7-carbaldehyde in scientific research. One potential direction is the synthesis of new heterocyclic compounds using 2-Isopropoxybenzothiazole-7-carbaldehyde as a key intermediate. Another potential direction is the use of 2-Isopropoxybenzothiazole-7-carbaldehyde in the development of new drugs. 2-Isopropoxybenzothiazole-7-carbaldehyde has been found to have potential as a drug candidate due to its unique properties. Further research is needed to explore these potential applications of 2-Isopropoxybenzothiazole-7-carbaldehyde.
Conclusion:
In conclusion, 2-Isopropoxybenzothiazole-7-carbaldehyde is a chemical compound that has potential applications in various scientific fields. It has been synthesized using various methods and has been found to be stable under various conditions. 2-Isopropoxybenzothiazole-7-carbaldehyde has been used as a key intermediate in the synthesis of various organic compounds and has potential as a drug candidate. Further research is needed to explore the potential applications of 2-Isopropoxybenzothiazole-7-carbaldehyde in scientific research.
Synthesis Methods
There are several methods for synthesizing 2-Isopropoxybenzothiazole-7-carbaldehyde. One of the most common methods is the reaction of 2-aminothiophenol with isobutyraldehyde in the presence of acetic acid. This method yields 2-Isopropoxybenzothiazole-7-carbaldehyde with a high yield and purity. Another method involves the reaction of 2-aminothiophenol with isobutyraldehyde in the presence of sodium hydroxide. This method also yields 2-Isopropoxybenzothiazole-7-carbaldehyde with high purity and yield.
Scientific Research Applications
2-Isopropoxybenzothiazole-7-carbaldehyde has been found to have potential applications in various scientific fields. One of the most significant applications of 2-Isopropoxybenzothiazole-7-carbaldehyde is in the field of organic synthesis. 2-Isopropoxybenzothiazole-7-carbaldehyde has been used as a key intermediate in the synthesis of various organic compounds. It has been found to be a useful reagent in the synthesis of heterocyclic compounds, such as benzothiazoles and thiazoles.
properties
CAS RN |
178999-37-6 |
|---|---|
Product Name |
2-Isopropoxybenzothiazole-7-carbaldehyde |
Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-propan-2-yloxy-1,3-benzothiazole-7-carbaldehyde |
InChI |
InChI=1S/C11H11NO2S/c1-7(2)14-11-12-9-5-3-4-8(6-13)10(9)15-11/h3-7H,1-2H3 |
InChI Key |
JEYZTEHCWRJOGN-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=NC2=CC=CC(=C2S1)C=O |
Canonical SMILES |
CC(C)OC1=NC2=CC=CC(=C2S1)C=O |
synonyms |
7-Benzothiazolecarboxaldehyde,2-(1-methylethoxy)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



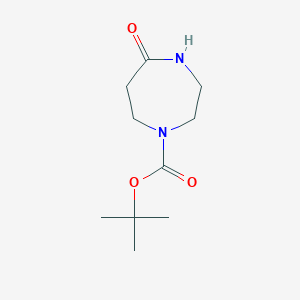
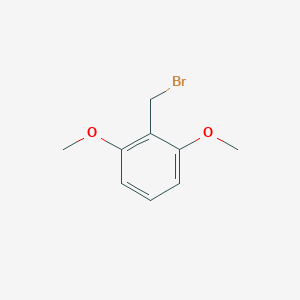
![3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B71321.png)
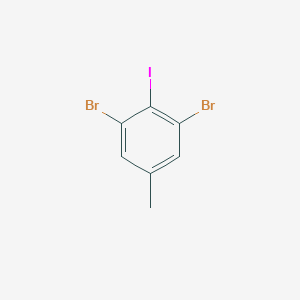
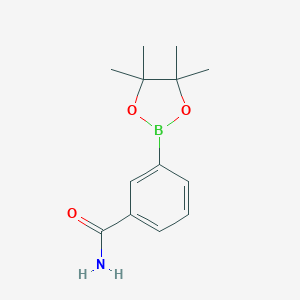
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid](/img/structure/B71327.png)
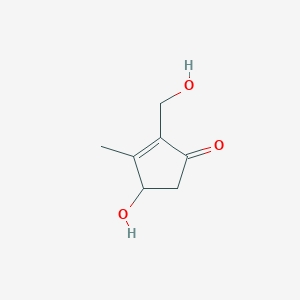
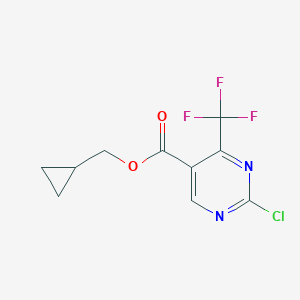
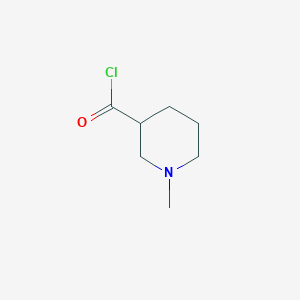

![methyl (2S)-1-[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B71340.png)
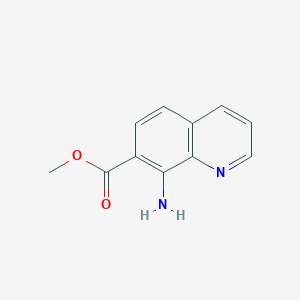
![Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B71343.png)
![3-Methoxy-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B71345.png)